molecular formula C20H20N2O7 B5536003 4,4'-[oxybis(4,1-phenyleneimino)]bis(4-oxobutanoic acid)

4,4'-[oxybis(4,1-phenyleneimino)]bis(4-oxobutanoic acid)

Cat. No. B5536003
M. Wt: 400.4 g/mol
InChI Key: RMOLUBILWDUWRW-UHFFFAOYSA-N
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Description

4,4'-[Oxybis(4,1-phenyleneimino)]bis(4-oxobutanoic acid) is a chemical compound that has been explored in various studies for its structural, chemical, and physical properties. It represents an interesting case for the study of molecular architecture and interactions.

Synthesis Analysis

  • The synthesis of compounds modeling elementary polymer units, including structures similar to 4,4'-[oxybis(4,1-phenyleneimino)]bis(4-oxobutanoic acid), has been discussed with insights into the conformational flexibility and arrangement of polyarylate chains (Lindeman et al., 1985).

Molecular Structure Analysis

  • Studies have shown detailed crystal and molecular structures of related compounds, providing data on their molecular conformations and interactions (Centore et al., 1992).

Chemical Reactions and Properties

  • Research on similar bisphenol-based compounds has provided insights into their reactivity and chemical interactions, contributing to an understanding of their chemical properties (Sircar et al., 1983).

Physical Properties Analysis

  • Investigations into the physical properties of related compounds, such as thermal stability and solubility, help in understanding the physical characteristics of 4,4'-[oxybis(4,1-phenyleneimino)]bis(4-oxobutanoic acid) (Hsiao et al., 2000).

Chemical Properties Analysis

  • The chemical properties, including reactivity and stability, have been explored through the study of closely related compounds, shedding light on the behavior of 4,4'-[oxybis(4,1-phenyleneimino)]bis(4-oxobutanoic acid) in various chemical contexts (Grabiec et al., 2011).

Scientific Research Applications

Synthesis and Structural Analysis

Research has been conducted on the hydrothermal synthesis, structures, and physical properties of compounds derived from partially or wholly deprotonated dicarboxylate ligands. These studies have led to the synthesis of new compounds showcasing diverse structural frameworks and physical properties, including magnetic susceptibility and photoluminescent properties (Z. Pan et al., 2008). Furthermore, the development of water-soluble perylene tetracarboxylic acid bisimides (PBIs) with outstanding fluorescence quantum yields highlights the impact of dendritic structures on enhancing fluorescence in aqueous environments (T. Heek et al., 2010).

Material Science and Engineering

In material science, the design and synthesis of coordination polymers based on dicarboxylate ligands demonstrate the adaptability and functional potential of these compounds in creating diverse molecular architectures. These materials are being explored for their potential applications in catalysis, photoluminescence, and as frameworks for molecular chairs and layers (Fangna Dai et al., 2009). Additionally, the self-assembly of dendronized perylene bisimides into complex helical columns has been studied for applications in organic electronics and solar cells, showcasing the intricate molecular arrangements achievable with these systems (V. Percec et al., 2011).

Photoluminescence and Optical Properties

The exploration of novel bis ligands containing the azo group and their coordination polymers with transition metals has opened avenues for studying their magnetic, molecular weight, and thermal properties, along with antibacterial and antifungal activities (H. M. Shukla et al., 2012). Such studies are foundational for developing new materials with potential applications in sensing, imaging, and environmental remediation.

properties

IUPAC Name

4-[4-[4-(3-carboxypropanoylamino)phenoxy]anilino]-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O7/c23-17(9-11-19(25)26)21-13-1-5-15(6-2-13)29-16-7-3-14(4-8-16)22-18(24)10-12-20(27)28/h1-8H,9-12H2,(H,21,23)(H,22,24)(H,25,26)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMOLUBILWDUWRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)CCC(=O)O)OC2=CC=C(C=C2)NC(=O)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4'-[Oxybis(4,1-phenyleneimino)]bis(4-oxobutanoic acid)

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